molecular formula C11H7BrF2N2O B1470509 5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine CAS No. 1526617-63-9

5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine

Cat. No. B1470509
Key on ui cas rn: 1526617-63-9
M. Wt: 301.09 g/mol
InChI Key: LTJYLFFZTOZJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115114B2

Procedure details

A mixture of 3-bromo-2-(2,4-difluorophenoxy)-5-nitropyridine (1.9 g, 5.9 mmol), ammonium chloride (637 mg, 11.8 mmol), and iron powder (1.65 g, 30 mmol) suspended in THF (10 mL), water (3 mL) and ethanol (10 mL) was heated to 90° C. using microwave irradiation (normal) for 5 h. The crude reaction mixture was filtered through a short plug of celite; the celite plug was washed with warm (50° C.) MeOH (˜50 mL). The resulting filtrate was concentrated in vacuo. The resulting residue was diluted with EtOAc (100 ml) and washed with saturated bicarbonate solution (aq), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound, (824 mg, 46%). LCMS (M+H)+=302.
Name
3-bromo-2-(2,4-difluorophenoxy)-5-nitropyridine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
637 mg
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=2[F:19])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[Cl-].[NH4+].O.C(O)C>C1COCC1.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[F:19] |f:1.2|

Inputs

Step One
Name
3-bromo-2-(2,4-difluorophenoxy)-5-nitropyridine
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])OC1=C(C=C(C=C1)F)F
Name
Quantity
637 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.65 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation (normal) for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a short plug of celite
WASH
Type
WASH
Details
the celite plug was washed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with EtOAc (100 ml)
WASH
Type
WASH
Details
washed with saturated bicarbonate solution (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1OC1=C(C=C(C=C1)F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 824 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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